Zingerol, (S)-

Antifungal Enantioselectivity Drug Discovery

(S)-Zingerol [4-[(3S)-3-hydroxybutyl]-2-methoxyphenol] is the (S)-enantiomer of the secondary alcohol zingerol, the reduced, non-pungent derivative of the ginger flavorant zingerone. With molecular formula C₁₁H₁₆O₃ and molecular weight 196.24 g/mol, it belongs to the methoxyphenol class of benzenoid compounds and is a natural product found in Abies nephrolepis and Taxus baccata.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 932042-60-9
Cat. No. B12694731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZingerol, (S)-
CAS932042-60-9
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC(CCC1=CC(=C(C=C1)O)OC)O
InChIInChI=1S/C11H16O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-8,12-13H,3-4H2,1-2H3/t8-/m0/s1
InChIKeyGTLGHKNKLRZSMO-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Zingerol (CAS 932042-60-9): Chiral Ginger-Derived Methoxyphenol with Stereospecific Biological Profile


(S)-Zingerol [4-[(3S)-3-hydroxybutyl]-2-methoxyphenol] is the (S)-enantiomer of the secondary alcohol zingerol, the reduced, non-pungent derivative of the ginger flavorant zingerone. With molecular formula C₁₁H₁₆O₃ and molecular weight 196.24 g/mol, it belongs to the methoxyphenol class of benzenoid compounds and is a natural product found in Abies nephrolepis and Taxus baccata [1]. Unlike its achiral precursor zingerone, (S)-zingerol possesses a stereogenic secondary alcohol centre that critically determines its biological activity profile, making enantiomeric identity a decisive factor in both research and potential therapeutic applications [2].

Why (S)-Zingerol Cannot Be Replaced by Racemic Zingerol, (R)-Zingerol, or Zingerone in Research and Development


Generic substitution among zingerol enantiomers or with the achiral zingerone is scientifically indefensible because the (S)-configuration dictates a fundamentally different biological activity fingerprint. In a direct head-to-head antifungal assay, (S)-zingerol is completely devoid of activity (MIC >1000 µg/mL), whereas (R)-zingerol displays MIC values of 62.5–125 µg/mL against clinically relevant fungi—a greater than 8- to 16-fold differential [1]. Similarly, while zingerone inhibits both colonic and jejunal motility and is pungent, zingerol selectively inhibits colonic motility without affecting the jejunum and is non-pungent, a property that directly determines therapeutic suitability [2]. Interchanging these compounds confounds experimental reproducibility and invalidates structure-activity relationship conclusions.

Quantitative Evidence for (S)-Zingerol (CAS 932042-60-9) Differentiation Against Closest Analogs


Antifungal Activity: (S)-Zingerol Is Completely Inactive Whereas (R)-Zingerol Shows MIC 62.5–125 µg/mL

In a direct head-to-head comparison using CLSI standardized broth microdilution methodology, (S)-zingerol (94% ee) was completely devoid of antifungal activity at the highest concentration tested (1000 µg/mL) against all six fungal strains. In contrast, (R)-zingerol (98% ee) inhibited the yeasts Candida albicans ATCC 10231, Saccharomyces cerevisiae ATCC 9763, and Cryptococcus neoformans ATCC 32264 with MIC = 125 µg/mL, and inhibited the dermatophytes Microsporum gypseum CCC 115, Trichophyton rubrum CCC 110, and Trichophyton mentagrophytes ATCC 9972 with MIC = 62.5 µg/mL [1]. The positive controls terbinafine (MIC 0.01–0.04 µg/mL against dermatophytes) and amphotericin B (MIC 0.25–1.00 µg/mL against yeasts) confirmed assay validity [1].

Antifungal Enantioselectivity Drug Discovery

Gastrointestinal Selectivity: Zingerol Spares Jejunal Motility and Is Non-Pungent, Unlike Zingerone

In an anesthetized rat model, intraluminal administration of zingerol attenuated colonic motility in vivo without affecting blood pressure or heart rate. Critically, zingerol had no effect on jejunal motility, whereas zingerone produced a clear inhibitory effect on the jejunum under identical experimental conditions [1]. Additionally, zingerol is characterized as the non-pungent reduced analogue of zingerone, a pungent compound whose irritancy limits therapeutic utility [1]. This dual differentiation—anatomical selectivity within the GI tract and absence of pungency—is unique to zingerol relative to its ketone counterpart.

Gastrointestinal Motility Selectivity Drug Safety

Metabolic Synergy: Zingerol Alone Has No Thermogenic Effect But Produces ~30% Synergistic Increase in VO₂ When Combined with Zingerone

In a rat feeding study, dietary supplementation with 0.4% zingerol alone had negligible effect on 12-hour cumulative oxygen consumption (VO₂) or respiratory quotient (RQ). By contrast, 0.4% zingerone produced a marked increase in VO₂. Importantly, when zingerol and zingerone were co-administered at 0.4% each, a synergistic increase of approximately 30% in cumulative VO₂ was observed in both high-carbohydrate and high-fat diet groups, accompanied by significant decreases in RQ [1]. This indicates that zingerol's metabolic value is not standalone thermogenesis but rather its ability to potentiate zingerone's effects.

Energy Metabolism Synergy Nutraceutical Development

Enantioselective Biocatalytic Production: (S)-Zingerol Obtainable at 94% ee via Single-Step Fungal Biotransformation

The filamentous fungus Penicillium citrinum selectively reduces dehydrozingerone to (S)-zingerol in a single biotransformation step, achieving 94% enantiomeric excess (ee). Cunninghamella echinulata also produces the (S)-enantiomer but with a lower ee of 70%. In contrast, Aspergillus niger and Mucor circinelloides produce the opposite (R)-enantiomer with 94% ee and 64% ee, respectively [1]. This demonstrates that the choice of biocatalyst determines both the absolute configuration and the enantiopurity of the zingerol product, with P. citrinum being the most efficient producer of (S)-zingerol identified to date [1].

Biocatalysis Green Chemistry Enantioselective Synthesis

Evidence-Based Application Scenarios for (S)-Zingerol (CAS 932042-60-9)


Enantiomeric Specificity Controls in Antifungal Drug Discovery

(S)-Zingerol serves as the essential inactive enantiomer control in antifungal structure-activity relationship (SAR) studies. Because only (R)-zingerol exhibits antifungal activity (MIC 62.5–125 µg/mL) while (S)-zingerol is completely inactive (MIC >1000 µg/mL) [1], the (S)-enantiomer is required to validate that observed antifungal effects are stereospecific rather than nonspecific. Screening libraries that include both enantiomers enable chiral discrimination in target identification campaigns.

Non-Pungent Colonic Motility Modulator for Gastrointestinal Research

Zingerol's selective inhibition of colonic motility without affecting jejunal motility, combined with its non-pungent character, positions it as a lead scaffold for developing anti-diarrheal agents free from small-intestinal side effects and sensory irritation [2]. Unlike zingerone, which inhibits both colonic and jejunal motility and carries pungency, zingerol can be administered orally or as a suppository without causing discomfort, making it suitable for in vivo efficacy models of hypermotility-associated diarrhea.

Synergistic Co-Formulation with Zingerone for Metabolic Research

Although zingerol alone exerts negligible thermogenic effect, its co-administration with zingerone produces a synergistic ~30% increase in oxygen consumption in rodent models [3]. This synergy makes (S)-zingerol a candidate ingredient in combination nutraceutical or functional food formulations aimed at enhancing energy expenditure, where zingerone alone provides suboptimal efficacy.

Green Biocatalytic Production of Enantiopure Chiral Building Block

(S)-Zingerol obtainable at 94% ee via Penicillium citrinum biotransformation of dehydrozingerone [1] provides a sustainable, single-step route to a chiral phenolic building block. The enantiopure (S)-alcohol can be derivatized through esterification, etherification, or oxidation to generate libraries of optically active analogues for medicinal chemistry exploration, leveraging the compact phenylbutane framework as a privileged scaffold.

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